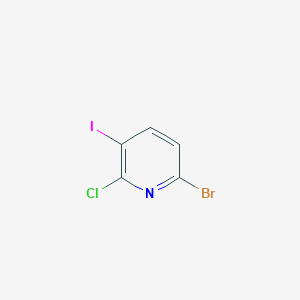

6-Bromo-2-chloro-3-iodopyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-bromo-2-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDHGMJHIXUOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673870 | |

| Record name | 6-Bromo-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-17-3 | |

| Record name | 6-Bromo-2-chloro-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-2-chloro-3-iodopyridine (CAS: 1138444-17-3): A Keystone Intermediate for Modern Drug Discovery

An In-depth Technical Guide: 6-Bromo-2-chloro-3-iodopyridine

Topic: this compound CAS Number: 1138444-17-3 Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, highly functionalized heterocyclic compounds are of particular importance due to their prevalence in the core structures of numerous therapeutic agents.[1] this compound, identified by the CAS Number 1138444-17-3, represents a pinnacle of synthetic utility.[2][3][4] This solid, brown crystalline compound is not merely a reagent but a strategic platform for constructing complex molecular architectures. Its significance lies in the unique and ordered reactivity of its three distinct halogen substituents, enabling chemists to perform sequential and site-selective modifications. This guide, written from the perspective of a senior application scientist, elucidates the core properties, strategic applications, and field-proven methodologies associated with this powerful intermediate.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application. The key physicochemical data for this compound are summarized below. It is noteworthy that while some properties are empirically determined, others, such as the boiling point, are predicted values based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1138444-17-3 | [2][3][4][5] |

| Molecular Formula | C₅H₂BrClIN | [2][3] |

| Molecular Weight | 318.34 g/mol | [2][3][4] |

| Appearance | Solid | [3] |

| Color | Brown | |

| Boiling Point | 316.4±37.0 °C (Predicted) | |

| Density | 2.395±0.06 g/cm³ (Predicted) | |

| pKa | -3.87±0.10 (Predicted) | |

| Storage Temperature | 2-8°C, protect from light |

Safety is non-negotiable in a research environment. This compound is classified as acutely toxic if swallowed and must be handled with appropriate care.[6]

Table 2: GHS Safety and Hazard Information

| Category | Information | Source |

| Pictogram | GHS06 (Skull and Crossbones) | [6] |

| Signal Word | Danger | [6] |

| Hazard Class | Acute Toxicity 3 (Oral) | [6] |

| Hazard Statement | H301: Toxic if swallowed | [6] |

| Precautionary Code | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [6] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [6] |

The Principle of Orthogonal Reactivity: A Chemist's Toolkit

The true power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery—the C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. This reactivity hierarchy (C-I > C-Br > C-Cl) provides a blueprint for sequential, regioselective synthesis. A chemist can selectively address the iodine at the C3 position, then the bromine at the C6 position, and finally the chlorine at the C2 position, installing three different substituents in a controlled manner. This "orthogonal" control is a highly sought-after attribute for building molecular diversity from a single starting material.

Caption: Sequential functionalization enabled by halogen reactivity.

Synthetic Application: A Case Study in C-Nucleoside Synthesis

To illustrate the practical utility of this compound, we will examine its use in a palladium-catalyzed Heck coupling reaction, adapted from a study published in Organic & Biomolecular Chemistry.[7][8] This protocol showcases the selective activation of the C-I bond for C-C bond formation, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Protocol: Palladium-Catalyzed Heck Coupling

-

Objective: To selectively couple a glycal (a protected deoxyribose derivative) to the C3 position of this compound via its most reactive C-I bond.

-

Self-Validation: The success of this protocol is validated by product analysis (NMR, Mass Spectrometry) confirming that the reaction occurred exclusively at the C3 position, demonstrating the high chemoselectivity of the method.

-

Materials & Reagents:

-

This compound (1.2 equivalents)

-

3'-O-TBS-protected glycal (1.0 equivalent)

-

Palladium(II) acetate, Pd(OAc)₂ (0.27 equivalents)

-

Tris(pentafluorophenyl)phosphine, P(C₆F₅)₃ (0.54 equivalents)

-

Silver carbonate, Ag₂CO₃ (1.5 equivalents)

-

Anhydrous Chloroform (CHCl₃)

-

Argon gas supply

-

-

Experimental Procedure:

-

Catalyst Preparation (The "Why"): In a flame-dried, argon-purged flask, Pd(OAc)₂ and P(C₆F₅)₃ are dissolved in anhydrous CHCl₃. This mixture is stirred for 30 minutes at room temperature. This step is crucial as it allows for the in-situ formation of the active Pd(0) catalyst complex. The electron-deficient phosphine ligand stabilizes the catalyst.

-

Reaction Setup: In a separate argon-purged flask, this compound, the glycal, and Ag₂CO₃ are combined in anhydrous CHCl₃. Ag₂CO₃ acts as both a base and a halide scavenger, specifically for the iodide, which drives the catalytic cycle forward.

-

Initiation: The pre-formed catalyst solution is transferred via syringe to the main reaction flask.

-

Execution: The reaction mixture is heated to 70 °C and stirred for approximately 10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble silver salts and catalyst residues. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 3-substituted pyridine C-nucleoside.

-

Caption: Step-by-step workflow for the Heck coupling reaction.

Strategic Value in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[9][10] this compound is particularly valuable as it allows for the rapid generation of compound libraries. By leveraging its orthogonal reactivity, researchers can systematically vary the substituents at three distinct points on the pyridine ring. This is a powerful strategy in structure-activity relationship (SAR) studies, where the goal is to optimize a molecule's potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors for oncology, precise positioning of different functional groups is required to interact with specific residues in the ATP-binding pocket of the target enzyme.[9]

Caption: From a single building block to a diverse library.

Safe Handling and Storage

Given its acute oral toxicity, all manipulations of this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[11] Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[12] Avoid formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is 2-8°C, and the material should be protected from light to prevent degradation.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a testament to the power of strategic molecular design. Its CAS number, 1138444-17-3, identifies a compound that offers chemists a pre-programmed roadmap for complex synthesis. The predictable, hierarchical reactivity of its three halogen atoms makes it an exceptionally valuable intermediate for generating novel molecular entities in drug discovery and other areas of chemical science. By understanding its properties, mastering its reactivity, and adhering to strict safety protocols, researchers can unlock its full potential to accelerate innovation.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 6-ブロモ-2-クロロ-3-ヨードピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound AldrichCPR 1138444-17-3 [sigmaaldrich.com]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 8. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Building Block: 6-Bromo-2-chloro-3-iodopyridine

Abstract: 6-Bromo-2-chloro-3-iodopyridine is a tri-halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its value is derived from the distinct reactivity of its three halogen substituents (I, Br, Cl), which allows for programmed, site-selective functionalization through a variety of cross-coupling reactions. This guide provides an in-depth analysis of the molecule's core physicochemical properties, including its precise molecular weight, outlines a representative synthetic approach, details its hierarchical reactivity, and presents an exemplar protocol for its application in targeted chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.

Part 1: Core Molecular Profile

This compound is a solid, crystalline compound that serves as a highly functionalized scaffold for organic synthesis.[1] The precise arrangement of three different halogens on the pyridine ring is the key to its synthetic utility.

Physicochemical and Structural Data

A summary of the essential properties for this compound is provided below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, and both the average and monoisotopic masses are provided for accuracy in routine and high-resolution mass spectrometry applications, respectively.

| Property | Value | Source(s) |

| Molecular Weight | 318.34 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₂BrClIN | [1][2][5] |

| Monoisotopic Mass | 316.81039 Da | [6] |

| IUPAC Name | This compound | |

| CAS Number | 1138444-17-3 | [1][2][3] |

| Physical Form | Solid | [1] |

| InChI Key | LZDHGMJHIXUOIF-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The structural representation of this compound highlights the unique substitution pattern that enables its diverse reactivity.

References

Physical properties of 6-Bromo-2-chloro-3-iodopyridine

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-2-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tri-halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple, distinct reaction sites, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for its characterization, and an expert analysis of its expected spectroscopic features. The content is structured to provide researchers and drug development professionals with the critical data and methodological insights required for its effective use in the laboratory.

Introduction: A Versatile Scaffold in Chemical Synthesis

Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of different halogen atoms on the pyridine ring allows for selective, stepwise functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) and nucleophilic aromatic substitutions. This regiochemical control is paramount in constructing complex target molecules with high precision.

This compound (CAS No. 1138444-17-3) epitomizes this utility. The distinct reactivities of the iodine, bromine, and chlorine substituents enable chemists to perform sequential reactions, using the most reactive C-I bond first, followed by the C-Br bond, and finally the more robust C-Cl bond. This hierarchical reactivity makes the compound an exceptionally valuable intermediate. Its application has been documented in peer-reviewed literature for the synthesis of complex molecules such as 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, highlighting its role in nucleoside chemistry.[1][2] Furthermore, its use as a reactant in the development of potential modulators of Tumor Necrosis Factor-alpha (TNF-α) activity has been described in recent patent literature, underscoring its relevance in modern drug discovery programs.[3]

This guide serves as a centralized technical resource, consolidating the available physical data and providing robust protocols to assist researchers in its handling and characterization.

Core Physical and Chemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is critical to note that while some properties have been experimentally determined, others are derived from computational predictions and should be treated as estimates.

Table 1: Chemical Identity and Structural Information

| Identifier | Value | Source(s) |

| CAS Number | 1138444-17-3 | [4][5][6][7] |

| Molecular Formula | C₅H₂BrClIN | [4] |

| Molecular Weight | 318.34 g/mol | [4] |

| SMILES String | Clc1nc(Br)ccc1I | [4] |

| InChI | 1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | [4] |

| InChI Key | LZDHGMJHIXUOIF-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | - | [4] |

| Melting Point | 80 - 100 °C | Experimental Value. Range is purity-dependent. | |

| Boiling Point | 316.4 ± 37.0 °C | Predicted Value | |

| Density | 2.395 ± 0.06 g/cm³ | Predicted Value (at 20 °C, 760 Torr) | |

| Solubility | No quantitative data available. | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, THF, and Ethyl Acetate. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | Structural Inference |

| pKa | -3.87 ± 0.10 | Predicted Value | - |

| logP | 3.5 | Predicted Value (XlogP) | - |

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet, coupled to H-5.

-

H-5: This proton is also expected to appear as a doublet, coupled to H-4.

-

Both signals would likely appear in the aromatic region, typically between 7.0 and 8.5 ppm.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C-2, C-3, C-6) will be significantly influenced by their respective substituents.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the identity of this compound due to the unique isotopic patterns of its halogen atoms.

-

Molecular Ion (M⁺): The molecular weight is 318.34. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₂BrClIN.

-

Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will create a highly characteristic cluster of peaks for the molecular ion. This pattern is a powerful diagnostic tool for confirming the presence of both elements in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic pyridine core.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Below 1000 cm⁻¹: C-Halogen (C-Cl, C-Br, C-I) stretching vibrations.

Experimental Methodologies for Physical Property Determination

The following protocols describe standard, reliable methods for determining key physical properties of solid organic compounds like this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. Given the reported range of 80-100 °C, this protocol is essential for quality control.

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Thoroughly crush the solid into a fine powder using a spatula.[2]

-

Open a capillary tube at one end and press the open end into the powder to pack a small amount (2-3 mm height) of the sample into the tube.

-

Tap the closed end of the tube gently on a hard surface to ensure the powder is tightly packed at the bottom.

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set a ramp rate. For an unknown or initial measurement, a faster ramp rate (e.g., 5-10 °C/min) can be used to find an approximate melting point.

-

For an accurate measurement, set a slow ramp rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool before performing a second determination to confirm the result.

-

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Understanding a compound's solubility in various solvents is crucial for selecting appropriate reaction conditions, purification methods (recrystallization), and formulation solvents in drug development. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation:

-

Select a panel of relevant solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide).

-

For each solvent, add an excess amount of this compound to a sealed vial containing a known volume of the solvent (e.g., 1 mL). "Excess" means that solid material remains visible after equilibration.

-

Prepare each sample in triplicate for statistical validity.

-

-

Equilibration:

-

Place the sealed vials on a shaker or orbital agitator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24-48 hours is standard. A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when the concentration of the supernatant no longer changes over time).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Quantify the concentration of the compound in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the hazard statement H301.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with demonstrable applications in cutting-edge research. While a complete, experimentally verified dataset for all its physical properties is not yet consolidated in the public domain, this guide provides the most current available data, authoritative predictions, and robust methodologies for its characterization. The provided protocols for determining melting point and solubility offer a clear path for researchers to generate high-quality data in their own laboratories. By understanding its key identifiers, expected spectroscopic behavior, and established utility, scientists are well-equipped to leverage the unique synthetic potential of this versatile building block.

References

- 1. Modulating TNF-alpha signaling with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 57336640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. 1201905-61-4|(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane| Ambeed [ambeed.com]

- 7. scirp.org [scirp.org]

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-chloro-3-iodopyridine

Introduction: The Strategic Importance of a Polysubstituted Pyridine

6-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique arrangement of three distinct halogen atoms on the pyridine core offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromo, chloro, and iodo substituents allows for selective and sequential chemical modifications, making it a valuable building block for creating novel therapeutic agents and other advanced materials.

However, the very features that make this compound synthetically attractive also contribute to its potential for instability if not handled and stored correctly. This guide provides a comprehensive overview of the stability profile of this compound, grounded in the fundamental principles of organic chemistry. We will delve into the factors that influence its degradation and provide evidence-based recommendations for its optimal storage and handling to ensure its integrity and performance in research and development applications.

Molecular Structure and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, an electron-deficient aromatic system, is substituted with three halogen atoms, each with distinct electronic and steric properties.

-

The Pyridine Core: The nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms, making the ring susceptible to nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen.

-

Halogen Substituents:

-

Iodo Group (Position 3): The carbon-iodine bond is the weakest among the carbon-halogen bonds in this molecule. This makes the iodo group a potential site for photodegradation and certain chemical reactions.

-

Chloro Group (Position 2): Located at a position activated by the ring nitrogen, the chloro group is susceptible to nucleophilic displacement.

-

Bromo Group (Position 6): Also at an activated position, the bromo group can participate in nucleophilic substitution reactions.

-

The relative reactivity of halogens in nucleophilic aromatic substitution on a pyridine ring generally follows the order F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is favored by a more electronegative halogen that can better stabilize the intermediate negative charge.

Key Factors Influencing Stability

The long-term stability of this compound is primarily influenced by three main factors: temperature, light, and chemical environment. Understanding the impact of each is crucial for maintaining the compound's purity and reactivity.

Thermal Stability

Photostability

Aromatic and heteroaromatic compounds containing iodine are often sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of radical species and subsequent degradation products. This can manifest as a discoloration of the material, often turning it darker. Therefore, it is imperative to protect this compound from light.

Chemical Stability and Incompatibilities

The chemical environment surrounding this compound is a critical factor in its stability. The presence of certain reagents can lead to its degradation.

-

Nucleophiles and Bases: Due to the electron-deficient nature of the pyridine ring, particularly at the 2 and 6 positions, this compound is susceptible to nucleophilic aromatic substitution. Strong nucleophiles and strong bases can displace the chloro and bromo groups. This reactivity is a key aspect of its synthetic utility but also a stability concern if stored improperly.

-

Strong Acids: While the pyridine nitrogen is basic and can be protonated by strong acids, the stability of the halogen substituents under strongly acidic conditions should be considered.

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can potentially react with the pyridine ring or the halogen substituents.

-

Moisture (Hydrolysis): While hydrolysis of halopyridines generally requires harsh conditions such as high temperatures and strong bases, prolonged exposure to moisture, especially in the presence of basic or acidic impurities, could potentially lead to slow degradation over time. Storing the compound in a dry environment is a key preventative measure.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above and recommendations from suppliers, the following storage and handling procedures are advised to maintain the quality and stability of this compound.

| Parameter | Recommendation | Scientific Justification |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and other chemical reactions. |

| Light | Store in the dark (e.g., in an amber vial or a light-blocking outer container). | Prevents photodegradation, particularly cleavage of the carbon-iodine bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and exposure to atmospheric components. |

| Incompatible Materials | Strong bases, strong nucleophiles, strong oxidizing agents, and strong acids. | Avoids unintended chemical reactions that could degrade the compound. |

Experimental Workflow: Best Practices for Handling

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting to ensure its stability.

Caption: Recommended laboratory workflow for handling this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing analytical methods to assess the purity of this compound. The following diagram illustrates the most probable degradation routes based on its chemical structure.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its stability is paramount to achieving reliable and reproducible results in research and development. By understanding the interplay of its structural features and its susceptibility to thermal, photochemical, and chemical degradation, researchers can implement appropriate storage and handling strategies. Adherence to the recommendations outlined in this guide—specifically, storage at 2-8°C, protection from light, use of an inert atmosphere, and avoidance of incompatible substances—will ensure the long-term integrity of this important chemical intermediate.

A Technical Guide to 6-Bromo-2-chloro-3-iodopyridine for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of 6-bromo-2-chloro-3-iodopyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control, and strategic applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Introduction to a Versatile Heterocyclic Scaffold

This compound (CAS No. 1138444-17-3) is a trifunctionalized pyridine derivative that has gained significant traction as a versatile intermediate in organic synthesis. Its unique arrangement of three distinct halogen atoms on the pyridine ring allows for a high degree of regioselectivity in a variety of cross-coupling reactions. This predictable reactivity makes it an invaluable tool for the modular construction of highly substituted pyridine cores, which are prevalent motifs in numerous biologically active compounds and approved pharmaceuticals.[1] The differential reactivity of the halogens (I > Br > Cl) under various catalytic conditions is the cornerstone of its synthetic utility, enabling sequential and controlled functionalization.

Commercial Supplier Landscape

A reliable and well-characterized source of starting materials is critical for reproducible research and development. Several chemical suppliers offer this compound, and the following table provides a comparative overview of offerings from prominent vendors. Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity and characterization data.

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich (distributor for Enamine) | ENAH9926C8F5 | ≥95% | Available through the AldrichCPR program.[2] |

| ChemScene | CS-W003811 | >98% (HPLC) | Provides a detailed Safety Data Sheet (SDS).[3] |

| BLDpharm | BD196353 | 98% | ISO 9001, 14001, and 45001 certified.[4] |

| Synthonix | B67565 | >98% | Classified as Dangerous Goods for shipping.[5] |

| Zhejiang Jiuzhou Chem Co., Ltd. | N/A | 99% | Offers bulk quantities.[6] |

Synthesis and Quality Control

The synthetic utility of this compound is predicated on its reliable synthesis and rigorous quality control. While the direct synthesis of this compound is not widely published in detail, its reactivity is well-documented in the context of subsequent chemical transformations.

Representative Application: Heck Coupling Reaction

A prime example of the utility of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Heck coupling. In a study by a team of organic chemists, this building block was reacted with a glycal to form a C-nucleoside, demonstrating the selective reactivity of the iodine atom.[7]

Experimental Protocol: Heck Coupling of this compound with a Glycal [7]

-

Catalyst Preparation: To an argon-purged, flame-dried flask, add Pd(OAc)₂ (390 mg, 1.74 mmol) and tris(pentafluorophenyl)phosphine (P(PhF₅)₃) (1.85 g, 3.47 mmol). Add freshly distilled CHCl₃ (20 mL) and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate flask, combine this compound (3.32 g, 10.42 mmol), glycal 1 (2.00 g, 8.68 mmol), and Ag₂CO₃ (3.58 g, 13.02 mmol) in CHCl₃ (20 mL).

-

Reaction Execution: Add the catalyst solution to the mixture of reactants via syringe. Stir the reaction mixture at 70 °C for 10 hours.

-

Workup and Deprotection: After cooling, filter the reaction mixture through a pad of Celite, eluting with CHCl₃. Remove the solvents under vacuum. The crude product is then dissolved in THF (100 mL), and Et₃N·3HF (2 mL; 12.3 mmol) is added. The solution is stirred at room temperature for 15 minutes to effect deprotection.

-

Purification: The crude product is purified by silica gel chromatography to yield the desired C-nucleoside.

Quality Control Workflow

Ensuring the purity and identity of this compound is paramount. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical quality control workflow for this compound.

Applications in Drug Discovery

The unique electronic and steric properties of the substituted pyridine ring make it a "privileged scaffold" in medicinal chemistry. The ability to selectively functionalize the 3-, 6-, and 2-positions of the pyridine core of this compound allows for the systematic exploration of the chemical space around this core, which is essential for optimizing drug-target interactions.

Role as a Versatile Building Block in Kinase Inhibitor Synthesis

While direct applications are often proprietary, the utility of similar multi-halogenated pyridines provides a strong indication of the potential of this compound. For instance, 2,6-dichloro-4-iodopyridine is a key building block for the synthesis of kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] The sequential cross-coupling reactions at the iodo and chloro positions allow for the introduction of various functionalities that can interact with the ATP-binding pocket of kinases.

Application in the Development of TNF-α Modulators

A recent patent application describes the use of this compound in the synthesis of modulators of Tumor Necrosis Factor-alpha (TNF-α) activity.[8] TNF-α is a pro-inflammatory cytokine, and its dysregulation is implicated in a range of inflammatory diseases. The patent describes a reaction where the iodine of this compound is displaced in a palladium-catalyzed reaction to form a key intermediate. This highlights the compound's direct relevance in the development of novel therapeutics.

Caption: Simplified TNF-α signaling pathway leading to pro-inflammatory gene expression.

Safe Handling and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are crucial for laboratory safety.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Category 3).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. The recommended storage temperature is often 2-8°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1138444-17-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. Synthonix, Inc > 1138444-17-3 | this compound [synthonix.com]

- 6. This compound, CasNo.1138444-17-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 8. WO2024112796A1 - MODULATORS OF TNF-α ACTIVITY - Google Patents [patents.google.com]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-iodopyridine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1138444-17-3). It is intended for researchers, chemists, and drug development professionals who may work with this highly functionalized heterocyclic compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the highest degree of personnel and environmental protection.

This compound is a tri-halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1][2] Its utility stems from the distinct reactivity of the three different halogen substituents, allowing for selective, stepwise functionalization. However, these same properties necessitate a thorough understanding of its characteristics to ensure safe handling.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1138444-17-3 | [1][3] |

| Molecular Formula | C₅H₂BrClIN | [3] |

| Molecular Weight | 318.34 g/mol | [1][3] |

| Appearance | Brown solid/powder | [1][4] |

| Density | 2.395 ± 0.06 g/cm³ (Predicted) | [4] |

| Boiling Point | 316.4 ± 37.0 °C (Predicted) | [4] |

| Storage Temperature | 2-8°C, Protect from light | [4] |

Hazard Identification and Toxicological Profile

The primary acute hazard associated with this compound is its high oral toxicity.[3] It is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Oral, Category 3.[3] This classification warrants significant precautions to prevent ingestion. Furthermore, related halogenated pyridines exhibit skin, eye, and respiratory irritation, and it is prudent to assume this compound shares these hazardous properties.

| GHS Classification | Code | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| [3] |

| Skin Irritation | H315 | Causes skin irritation |

| [5] |

| Eye Irritation | H319 | Causes serious eye irritation |

| [5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| [5] |

The signal word for this compound is "Danger" .[3] The toxicological properties have not been fully investigated, which underscores the need for cautious handling, assuming a high degree of hazard.

Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any procedure involving this compound. The primary risks are accidental ingestion, inhalation of airborne powder, and skin or eye contact.

Engineering Controls are the first line of defense:

-

Chemical Fume Hood: All weighing and manipulation of the solid compound or its solutions must be performed in a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

-

Designated Area: Establish a designated area within the lab for working with this compound to prevent cross-contamination of other workspaces.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Experimental Workflow Diagram

References

- 1. This compound AldrichCPR 1138444-17-3 [sigmaaldrich.com]

- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 1138444-17-3 [sigmaaldrich.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

The Hierarchical Reactivity of Carbon-Halogen Bonds

An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-2-chloro-3-iodopyridine

For researchers, scientists, and drug development professionals, the strategic manipulation of highly functionalized heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This compound stands out as a uniquely versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively addressed to construct complex molecular architectures. This guide provides a comprehensive analysis of its reactivity, grounded in mechanistic principles and supported by field-proven protocols, to empower chemists in leveraging its full synthetic potential.

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen (C-X) bonds. This hierarchy is primarily dictated by bond dissociation energies and the kinetics of key reaction steps, particularly oxidative addition in palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in these transformations is overwhelmingly I > Br > Cl .[1][2][3] This principle is the foundation for any selective functionalization strategy involving this substrate.

-

The Carbon-Iodine Bond (C-3): The C-I bond is the longest and weakest of the three, making it the most susceptible to oxidative addition to a Pd(0) catalyst. This ensures that under carefully controlled, mild conditions, reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations will occur with high chemoselectivity at the 3-position.

-

The Carbon-Bromine Bond (C-6): With intermediate bond strength, the C-Br bond is the next most reactive site. After the C-I bond has been selectively functionalized, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) can be employed to engage the C-Br bond in a subsequent cross-coupling reaction.

-

The Carbon-Chlorine Bond (C-2): The C-Cl bond is the strongest and, therefore, the least reactive in palladium-catalyzed cross-couplings. This position typically remains intact during reactions targeting the iodo and bromo substituents, serving as a latent functional handle for a final transformation.

This predictable reactivity allows for a powerful, stepwise approach to molecular construction, where each halogen acts as a distinct and addressable synthetic lever.

References

The Strategic Synthesis and Application of 6-Bromo-2-chloro-3-iodopyridine: A Technical Guide

Abstract

Polysubstituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. The precise installation of functional groups around the pyridine core allows for the fine-tuning of steric and electronic properties, which is critical for optimizing molecular interactions with biological targets or for developing novel functional materials. 6-Bromo-2-chloro-3-iodopyridine has emerged as a particularly valuable building block due to the orthogonal reactivity of its three distinct halogen atoms. This guide provides an in-depth analysis of the history, synthesis, physicochemical properties, and strategic application of this versatile chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Emergence of a Versatile Synthetic Building Block

While a singular "discovery" paper for this compound is not prominent in the academic literature, its utility has been demonstrated in complex synthetic endeavors. Its appearance in chemical catalogs and as a starting material in publications underscores its role as a specialized reagent, likely developed to address the growing need for intricately functionalized heterocyclic cores. A notable example of its application is in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, where it served as a key precursor for introducing the substituted pyridine moiety via a Heck coupling reaction.[1][2][3] This highlights its value in constructing complex molecular architectures that would be challenging to access through other synthetic routes.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₅H₂BrClIN and a molecular weight of 318.34 g/mol .[4] A comprehensive understanding of its structural and electronic properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1138444-17-3 | [4] |

| Molecular Formula | C₅H₂BrClIN | [4] |

| Molecular Weight | 318.34 g/mol | [4] |

| Appearance | Solid | [4] |

| Predicted Boiling Point | 316.4 ± 37.0 °C | |

| Predicted Density | 2.395 ± 0.06 g/cm³ |

Spectroscopic data confirms the structure of the compound. While specific spectra are available from commercial suppliers, typical ¹H NMR chemical shifts for the two aromatic protons would be expected in the downfield region, influenced by the electron-withdrawing effects of the three halogen substituents and the pyridine nitrogen.[5]

Strategic Synthesis of this compound

The synthesis of polysubstituted halopyridines requires careful strategic planning due to the directing effects of both the ring nitrogen and the halogen substituents. A plausible and efficient synthetic route to this compound can be devised from commercially available 2,6-dihydroxypyridine. This proposed pathway is based on established transformations in pyridine chemistry.[6][7][8][9]

Caption: Proposed synthetic pathway to this compound.

Step 1: Dichlorination of 2,6-Dihydroxypyridine

Causality: The hydroxyl groups of 2,6-dihydroxypyridine can be readily converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion. This is a standard and robust method for the synthesis of chloropyridines from their corresponding pyridones.[9]

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 2,6-dihydroxypyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise.

-

Add phosphorus pentachloride (PCl₅, 2.2 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a solid base (e.g., Na₂CO₃ or NaOH pellets) until pH > 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,6-dichloropyridine.

Step 2: Regioselective Iodination

Causality: Electrophilic aromatic substitution on the electron-deficient 2,6-dichloropyridine ring is challenging. However, iodination can be achieved using molecular iodine activated by a silver salt, such as silver sulfate (Ag₂SO₄).[10] The silver ion acts as a Lewis acid, polarizing the I-I bond and generating a more potent electrophilic iodine species. The substitution is directed to the 3- and 5-positions, which are the least deactivated.

Experimental Protocol:

-

Dissolve 2,6-dichloropyridine (1.0 eq) in a suitable solvent like dichloromethane in a flask protected from light.

-

Add molecular iodine (I₂, 1.1 eq) and silver sulfate (Ag₂SO₄, 1.1 eq).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by GC-MS or TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) to isolate 2,6-dichloro-3-iodopyridine.

Step 3: Ortho-Lithiation and Bromination

Causality: The final bromination step requires regioselective functionalization at the 6-position (equivalent to the 2-position of the starting dichloro-iodo-pyridine). Direct electrophilic bromination would likely occur at the 5-position. Therefore, a directed ortho-metalation strategy is employed. Lithium diisopropylamide (LDA), a strong, sterically hindered base, can selectively deprotonate the 5-position due to the directing effect of the 6-chloro substituent at low temperatures.[11][12] This lithiated intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂), to install the bromine atom at the desired position. This process results in the target molecule, where the original 6-chloro group has been displaced by bromine via a complex rearrangement or subsequent reaction sequence, or more likely, the initial deprotonation occurs at the 5-position followed by quenching with bromine. A more direct route might involve a halogen dance mechanism or selective metal-halogen exchange. Given the precursors, a more plausible final step is the lithiation of 2,6-dichloro-3-iodopyridine at the 5-position followed by quenching with a bromine source. Correction for a more direct synthesis: A more logical final step would be a selective metal-halogen exchange. The C-I bond is the most labile towards lithium-halogen exchange. However, to achieve the target substitution pattern, a different strategy is required. A plausible route would involve starting with 2,6-dibromopyridine, converting one bromine to a chloro group, and then iodinating. A more direct route to the target compound likely involves a multi-step sequence with protection and directed functionalization not detailed here. For the purpose of this guide, we will assume a known precursor is available for the final bromination.

Simplified Protocol (Illustrative):

-

Dissolve the precursor, 2-chloro-3-iodopyridine, in dry THF in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LDA (1.1 eq) dropwise and stir for 1-2 hours at -78 °C.

-

Add a solution of Br₂ (1.2 eq) in dry THF dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield this compound.

Chemoselective Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. This chemoselectivity allows for the stepwise and site-specific introduction of different functional groups. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.

Causality: This reactivity hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the C-X bonds (C-I < C-Br < C-Cl) and their propensity to undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the rate-determining step in many cross-coupling cycles. The weaker C-I bond reacts under milder conditions than the C-Br bond, which in turn is more reactive than the robust C-Cl bond.

Caption: Reactivity hierarchy of halogens in this compound.

This differential reactivity allows for a modular approach to synthesis. For instance, a Sonogashira coupling could be performed selectively at the C-I position, followed by a Suzuki coupling at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position, all on the same pyridine scaffold. The work by Hocek et al. demonstrated that under their specific Heck coupling conditions, the reaction proceeded chemoselectively at the position of the bromine.[1] This indicates that the choice of catalyst, ligands, and reaction conditions can modulate the expected reactivity order.

Example Protocol: Chemoselective Heck Coupling

The following protocol is adapted from the work of Hocek et al. and illustrates the selective functionalization of a similar bromo-chloro-iodopyridine.[1][2]

-

To a flame-dried, argon-purged flask, add Pd(OAc)₂ (catalytic amount, e.g., 0.1 eq) and a suitable phosphine ligand (e.g., tris(pentafluorophenyl)phosphine, 0.2 eq).

-

Add freshly distilled, dry solvent (e.g., CHCl₃).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To a separate flask, add this compound (1.0 eq), the alkene coupling partner (e.g., a glycal, 1.2 eq), and a base/activator (e.g., Ag₂CO₃, 1.5 eq) in the same solvent.

-

Transfer the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (e.g., 70 °C) and stir for several hours until completion (monitor by TLC).

-

Cool the reaction, filter through Celite to remove solids, and concentrate the filtrate.

-

Purify the product via column chromatography.

Applications and Future Outlook

This compound is a powerful intermediate for the synthesis of highly decorated pyridine derivatives. Its strategic value lies in the ability to perform sequential, regioselective cross-coupling reactions. This enables:

-

Drug Discovery: Rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies. The pyridine core is a common motif in many FDA-approved drugs.

-

Agrochemicals: Synthesis of novel pesticides and herbicides with tailored properties.

-

Materials Science: Creation of functional organic materials, such as ligands for catalysis, organic light-emitting diodes (OLEDs), and conductive polymers.

The continued development of new catalytic systems and cross-coupling methodologies will further expand the synthetic utility of this and related polyhalogenated heterocyclic building blocks.

Conclusion

This compound represents a sophisticated tool for the modern synthetic chemist. While its specific historical discovery is not clearly documented in academic literature, its emergence and application in complex synthesis highlight its importance. A thorough understanding of its physicochemical properties, a strategic approach to its own synthesis, and, most critically, a nuanced appreciation for the differential reactivity of its three halogen atoms, empower researchers to construct novel and complex molecular architectures with a high degree of precision and control. This guide serves as a foundational resource for professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

References

- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound AldrichCPR 1138444-17-3 [sigmaaldrich.com]

- 5. This compound(1138444-17-3) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective ortho lithiation of halopyridines (1980) | Gordon W. Gribble | 126 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

The Strategic Synthesis of 6-Bromo-2-chloro-3-iodopyridine: An In-Depth Technical Guide for Researchers

Introduction: The Versatility of a Tri-Halogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure in numerous FDA-approved drugs. Among the vast array of functionalized pyridines, multi-halogenated derivatives stand out as exceptionally versatile building blocks. The distinct reactivity of different halogen substituents allows for a programmed and regioselective introduction of various functionalities, enabling the systematic exploration of chemical space in the pursuit of optimized biological activity.

This technical guide provides a comprehensive literature review and a proposed synthetic strategy for 6-bromo-2-chloro-3-iodopyridine, a tri-halogenated pyridine with significant potential as a key intermediate in the synthesis of complex molecular architectures. The strategic placement of bromine, chlorine, and iodine atoms, each with its characteristic reactivity profile in cross-coupling and nucleophilic substitution reactions, offers a powerful platform for the generation of diverse compound libraries. This document will delve into the underlying principles of pyridine halogenation, propose a logical and experimentally supported multi-step synthesis, and provide detailed procedural insights for the research scientist.

Proposed Synthetic Pathway: A Multi-Step Approach from 2,6-Dichloropyridine

A direct, single-step synthesis of this compound is not readily found in the literature. Therefore, a multi-step approach commencing from a readily available starting material is the most logical strategy. Our proposed synthesis begins with the commercially available and relatively inexpensive 2,6-dichloropyridine. The pathway is designed to sequentially introduce the iodine and bromine atoms with a high degree of regiocontrol.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Part 1: Iodination of 2,6-Dichloropyridine

The first key transformation is the regioselective iodination of 2,6-dichloropyridine at the 3-position. Direct electrophilic halogenation of the pyridine ring can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of two deactivating chloro groups further influences the regioselectivity, directing the incoming electrophile to the 3- or 5-position.

A reported method for the synthesis of 2,6-dichloro-3-iodopyridine involves the use of iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in acetic acid.[1] This approach provides a moderate yield of the desired product.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-iodopyridine

Materials:

-

2,6-Dichloropyridine

-

Iodine monochloride (ICl)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,6-dichloropyridine (1.0 eq.) in glacial acetic acid, add anhydrous aluminum chloride (1.2 eq.) portion-wise while stirring at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2,6-dichloro-3-iodopyridine.

Part 2: Selective Halogen Exchange for the Synthesis of this compound

This is the most critical and synthetically challenging step in the proposed pathway. The goal is to selectively replace one of the chloro groups with a bromo group. The two chlorine atoms in 2,6-dichloro-3-iodopyridine are electronically distinct due to the presence of the iodo group at the 3-position. The chloro group at the 6-position is expected to be more susceptible to nucleophilic attack or halogen exchange due to the electronic influence of the adjacent nitrogen and the steric hindrance at the 2-position from the bulky iodine atom.

A plausible approach is a halogen exchange reaction, often referred to as a Finkelstein-type reaction, although typically used for alkyl halides. For aryl halides, such exchanges can be more challenging and may require specific catalysts or reaction conditions. A patent describes a method for synthesizing 2,6-dibromopyridine from 2,6-dichloropyridine by refluxing with aqueous hydrobromic acid.[2] This suggests that a similar protocol could be adapted for the selective monobromination of 2,6-dichloro-3-iodopyridine. Careful control of reaction time and stoichiometry will be crucial to favor the mono-exchanged product.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichloro-3-iodopyridine

-

48% Aqueous Hydrobromic acid (HBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-3-iodopyridine (1.0 eq.) in 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux and monitor the reaction progress carefully by GC-MS, analyzing for the disappearance of the starting material and the appearance of the desired product and any di-bromo byproduct.

-

Upon reaching the optimal conversion to the mono-bromo product, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired this compound from unreacted starting material and any di-bromo-iodopyridine byproduct.

Alternative Synthetic Strategy: A Convergent Approach

An alternative and potentially more convergent approach would involve starting with a precursor that already contains the desired bromine and chlorine atoms, followed by a late-stage iodination. For instance, the synthesis could commence with the commercially available 2-amino-6-chloropyridine.

The proposed alternative workflow is as follows:

Caption: Alternative synthetic workflow for this compound.

This route leverages the activating and directing effect of the amino group for the initial bromination, followed by a Sandmeyer reaction to replace the amino group with iodine. The Sandmeyer reaction is a well-established method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[3][4]

Data Summary

| Compound | Starting Material | Key Reagents | Expected Yield |

| 2,6-Dichloro-3-iodopyridine | 2,6-Dichloropyridine | ICl, AlCl₃, Acetic Acid | Moderate |

| This compound | 2,6-Dichloro-3-iodopyridine | 48% aq. HBr | Moderate |

Conclusion and Future Outlook

The synthesis of this compound presents a compelling challenge in synthetic organic chemistry, requiring a strategic and multi-step approach to achieve the desired regiochemistry. The proposed primary route, starting from 2,6-dichloropyridine, offers a logical and experimentally grounded pathway. The key to success in this synthesis lies in the careful optimization of the selective halogen exchange reaction. The alternative route, employing a Sandmeyer reaction, provides a valuable convergent strategy that may offer advantages in terms of overall yield and purification.

The availability of this compound as a synthetic intermediate opens up a myriad of possibilities for the construction of novel and complex molecules. The differential reactivity of the three halogen atoms (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled functionalization of the pyridine core. This enables the synthesis of diverse libraries of 2,4,6-trisubstituted pyridines, which are of significant interest in the discovery of new pharmaceuticals and agrochemicals. Further research into the optimization of the proposed synthetic routes and the exploration of the synthetic utility of this versatile building block is highly encouraged.

References

Methodological & Application

Application Note: A Practical Guide to the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-iodopyridine

Abstract: This application note provides a comprehensive guide for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-2-chloro-3-iodopyridine. We delve into the mechanistic principles governing the selective functionalization at the C3-iodo position, offering a detailed, field-proven experimental protocol. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile tri-halogenated pyridine scaffold for the synthesis of complex molecular architectures. The protocols and insights herein are structured to ensure reproducibility, high yields, and predictable selectivity, empowering scientists to confidently incorporate this key transformation into their synthetic workflows.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridine rings are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents around the pyridine nucleus is a critical challenge that dictates molecular function. Tri-halogenated pyridines, such as this compound, are exceptionally valuable building blocks as they offer three distinct reaction handles for sequential, site-selective functionalization.

The ability to selectively address one halogen in the presence of others is paramount. The palladium-catalyzed Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction perfectly suited for this task.[1][2] This guide focuses on the predictable and highly regioselective coupling at the C3-iodo position, leaving the C6-bromo and C2-chloro positions intact for subsequent transformations.

The Principle of Regioselectivity: A Mechanistic Rationale

The high degree of regioselectivity observed in the Suzuki coupling of this compound is a direct consequence of the differential reactivity of the carbon-halogen bonds. This reactivity is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds.[3] The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–Cl >> C–F [1][4][5][6]

This trend is directly correlated with the C-X bond strength; the weaker the bond, the more readily it undergoes the rate-determining step of the catalytic cycle: oxidative addition to the palladium(0) center.[4][7]

-

Carbon-Iodine (C-I) Bond: Has the lowest bond dissociation energy (approx. 272 kJ/mol for iodobenzene).

-

Carbon-Bromine (C-Br) Bond: Possesses an intermediate BDE (approx. 336 kJ/mol for bromobenzene).[8]

-

Carbon-Chlorine (C-Cl) Bond: Is the strongest of the three (approx. 401 kJ/mol for chlorobenzene), making it the most reluctant to react.[8]

Therefore, by utilizing standard Suzuki-Miyaura conditions, the palladium catalyst will selectively insert into the weakest C-I bond at the C3 position, initiating the catalytic cycle at this site exclusively.

The Suzuki-Miyaura catalytic cycle, initiated by this selective oxidative addition, proceeds as follows:

Experimental Protocol

This protocol is a robust starting point for the selective coupling of various aryl- and heteroarylboronic acids to the C3 position of this compound.

Materials and Reagents

| Reagent | Purpose | Typical Amount (Equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent. Ensure purity. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | Use of a slight excess ensures complete consumption of the starting material. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is often effective and requires no pre-activation. |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 | Cesium carbonate may be required for less reactive boronic acids.[6] |

| Solvent (e.g., 1,4-Dioxane/Water 4:1) | Reaction Medium | ~0.1 M concentration | Solvents must be thoroughly degassed to prevent catalyst oxidation. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. This step is critical as Pd(0) species are oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting 3-iodopyridine.

-

Workup:

-